molecular formula C14H11ClN2O2S2 B2873736 3-((4-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899966-31-5

3-((4-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B2873736
CAS No.: 899966-31-5
M. Wt: 338.82
InChI Key: OKFRZWKJNCULCQ-UHFFFAOYSA-N
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Description

The compound “3-((4-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” belongs to the class of organic compounds known as 1,2,4-thiadiazines . These are organic compounds containing a ring made up of one nitrogen atom, two carbon atoms, and two sulfur atoms .


Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring substituted with a chlorobenzylthio group and a 1,2,4-thiadiazine ring . The exact structure would depend on the specific locations of these substitutions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, 1,2,4-thiadiazines are solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

An innovative synthesis method for 4H-benzo[b][1,4]thiazine 1,1-dioxides, including compounds related to 3-((4-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, involves ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. This process, which utilizes carbon-sulfur bond formation under mild conditions, highlights the accessibility of benzothiazine 1,1-dioxides from commercially available materials and their significance in pharmacological, medicinal, and industrial domains (Fülöpová et al., 2015).

Biological and Medicinal Applications

A novel series of biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides have been synthesized, starting from sodium saccharin. These compounds, including derivatives structurally related to this compound, were evaluated for their antibacterial and antioxidant activities, demonstrating potential therapeutic applications (Zia-ur-Rehman et al., 2009).

Industrial and Environmental Use

The study on the generation of 4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxides introduces a method for incorporating the (trifluoromethyl)thio group into the benzo[e][1,2]thiazine 1,1-dioxide scaffold. This process highlights the versatility of these compounds for potential industrial applications, offering moderate to good yields under mild conditions (Xiao et al., 2013).

Safety and Hazards

Without specific studies on this compound, it’s difficult to predict its safety and hazards. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to the discovery of new biological activities and potential uses .

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S2/c15-11-7-5-10(6-8-11)9-20-14-16-12-3-1-2-4-13(12)21(18,19)17-14/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFRZWKJNCULCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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